molecular formula C13H18BN3O2 B582415 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1239481-05-0

2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B582415
CAS No.: 1239481-05-0
M. Wt: 259.116
InChI Key: CARNXRHOIGMOQD-UHFFFAOYSA-N
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Description

Azidomethyl Group (-CH₂N₃)

The azidomethyl group is a high-energy functional group characterized by a terminal azide (-N₃). It participates in Staudinger reactions and copper-catalyzed azide-alkyne cycloadditions (CuAAC) , enabling bioconjugation and polymer synthesis. The electron-withdrawing nature of the azide group slightly polarizes the adjacent methylene (-CH₂-) unit, enhancing electrophilicity at the boron center.

Boronate Ester (1,3,2-Dioxaborolane)

The boronate ester ring stabilizes the boron atom through chelation with two oxygen atoms. The pinacol-derived tetramethyl substitution (4,4,5,5-tetramethyl) enhances hydrolytic stability compared to non-alkylated boronic acids. This moiety is pivotal in cross-coupling reactions, acting as a boron source in Suzuki-Miyaura transformations.

Aromatic Benzene Ring

The para-substituted benzene ring provides a planar, conjugated π-system that influences electronic communication between the azidomethyl and boronate ester groups. Resonance effects minimally affect the azide’s reactivity due to the meta-directing nature of the boronate ester.

Physicochemical Properties: Molecular Weight, Solubility, and Stability

Molecular Weight and Exact Mass

The compound has a monoisotopic mass of 259.1492 g/mol , confirmed via high-resolution mass spectrometry. Isotopic peaks arise primarily from boron (¹⁰B, 19.9%; ¹¹B, 80.1%) and nitrogen (¹⁴N, 99.6%).

Solubility

Limited solubility data exist, but the compound is typically soluble in aprotic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM). It exhibits poor solubility in water due to the hydrophobic pinacol and aromatic groups.

Stability

The compound is sensitive to hydrolysis under acidic or basic conditions, which cleave the boronate ester to yield 4-(azidomethyl)benzeneboronic acid. Storage at 4°C in anhydrous conditions is recommended to prevent azide degradation.

Table 3: Stability and handling recommendations

Property Condition Source Citation
Thermal Stability Stable below 40°C
Hydrolytic Sensitivity Degrades in aqueous acidic/basic media
Storage Recommendations 4°C, desiccated, inert atmosphere

Properties

IUPAC Name

2-[4-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)11-7-5-10(6-8-11)9-16-17-15/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARNXRHOIGMOQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676993
Record name 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239481-05-0
Record name 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://comptox.epa.gov/dashboard/DTXSID70676993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the aryl halide to a Pd⁰ catalyst, followed by transmetallation with B₂pin₂ and reductive elimination to yield the boronic ester. Key conditions include:

  • Catalyst : Palladium(II) [1,1'-bis(diphenylphosphanyl)ferrocene] dichloride (Pd(dppf)Cl₂) at 2–5 mol% loading.

  • Base : Anhydrous potassium acetate (KOAc) to scavenge HX byproducts.

  • Solvent : 1,4-Dioxane at 80°C under inert atmosphere.

  • Duration : 12–24 hours, monitored by TLC or LC-MS.

A representative procedure involves combining 4-(azidomethyl)phenyl bromide (4 mmol), B₂pin₂ (6 mmol), KOAc (8 mmol), and Pd(dppf)Cl₂ (0.1 equiv) in 1,4-dioxane (50 mL). After purification via silica gel chromatography, the product is isolated in 60–78% yield.

Substrate Preparation

The azidomethyl group is typically introduced prior to borylation. For example, 4-(bromomethyl)phenylboronic acid undergoes nucleophilic substitution with sodium azide (NaN₃) in DMF at 50°C, yielding the azidomethyl-substituted aryl boronic acid intermediate. Subsequent protection with pinacol in dichloromethane (DCM) with MgSO₄ affords the final dioxaborolane.

Post-Functionalization of Preformed Boronic Esters

An alternative strategy involves introducing the azidomethyl group after boronic ester formation. This two-step approach mitigates challenges associated with azide stability during cross-coupling.

Step 1: Synthesis of 4-(Halomethyl)phenylboronic Acid Pinacol Ester

A 4-(bromomethyl)phenylboronic acid pinacol ester is prepared via Miyaura borylation of 4-(bromomethyl)phenyl bromide under standard conditions. The bromomethyl group remains inert during this step.

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Miyaura Borylation60–78%One-pot, fewer stepsRequires pre-synthesized azidomethyl halide
Post-Functionalization65–72%Avoids azide instability during couplingAdditional purification steps required

Scalability and Industrial Relevance

Both methods are scalable to multi-gram quantities. Industrial adaptations employ flow chemistry to enhance safety and throughput, particularly for azide-containing intermediates. Recent advances in continuous-flow systems enable safer handling of exothermic azidation steps .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-[4-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is C13H18BN3O2. It features a dioxaborolane ring structure that is substituted with an azidomethyl group on one phenyl ring. The presence of the azide functional group enhances its reactivity and allows for further functionalization.

In a recent study published in the Journal of Organic Chemistry, researchers reported a method involving the coupling of 4-(bromomethyl)phenylboronic acid with sodium azide under palladium catalysis. This method yielded the target compound with a high degree of purity and yield (over 85%) .

Medicinal Chemistry

  • Drug Development : The azide group in this compound can be utilized for click chemistry applications. This allows for the attachment of various bioactive molecules to enhance pharmacological properties.
    • Example : Inhibitors for arginase have been developed using this compound as a scaffold. These inhibitors show promise in treating conditions like cancer and inflammatory diseases by modulating nitric oxide levels .
  • Targeted Therapy : The compound's ability to form stable complexes with biomolecules makes it a candidate for targeted drug delivery systems. Its boron content is particularly useful in neutron capture therapy for cancer treatment.

Materials Science

  • Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability.
    • Application : Research indicates that polymers modified with this compound exhibit improved resistance to degradation under environmental stressors .
  • Sensors : Due to its unique electronic properties stemming from the boron atom's involvement in electron donation and acceptance, this compound is being investigated for use in sensor technologies.

Table 2: Applications Summary

Application AreaSpecific UseBenefits
Medicinal ChemistryDrug development (arginase inhibitors)Targeted therapy potential
Materials SciencePolymer modificationEnhanced mechanical properties
Sensor TechnologyElectronic sensorsImproved sensitivity and selectivity

Mechanism of Action

The azide group in 2-[4-(Azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can release nitrogen gas upon thermal or photolytic activation, forming highly reactive nitrenes. These nitrenes can insert into C-H and N-H bonds, leading to the formation of new covalent bonds. This reactivity underlies its use as a cross-linker in polymer chemistry and as a tool in bioorthogonal labeling .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₁₇BN₃O₂
  • Molecular Weight : 263.11 g/mol (calculated)
  • CAS Number : 1223598-41-1
  • Purity : ≥95% (commercially available as a specialty chemical)

The azidomethyl substituent distinguishes this compound from simpler arylboronates, making it a bifunctional reagent for sequential functionalization in organic synthesis and materials science.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

  • Azidomethyl vs. Halogenated Derivatives : While bromo- and iodo-substituted analogs are staples in cross-coupling reactions (e.g., Suzuki, Heck), the azidomethyl derivative enables orthogonal reactivity through azide-specific transformations .
  • Electronic Effects : Methoxy and methylsulfonyl groups alter the boron center’s electrophilicity, impacting reaction rates in Miyaura borylation or catalytic cycles .

Stability and Handling Considerations

  • Azidomethyl Derivative : Requires storage at 2–8°C to prevent azide decomposition; sensitive to light and shock .
  • Bromo/Iodo Derivatives : Stable at room temperature but prone to hydrolysis in humid conditions .
  • Methylsulfonyl Derivative : Hygroscopic; requires anhydrous handling .

Biological Activity

The compound 2-[4-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 1239481-05-0) is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18BN3O2
  • Molecular Weight : 259.116 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN=[N+]=[N-]

The biological activity of this compound is largely attributed to its azide functional group which can participate in various chemical reactions including click chemistry. This property allows it to form covalent bonds with biomolecules such as proteins and nucleic acids. The dioxaborolane moiety may also play a role in modulating biological pathways through interactions with specific enzymes or receptors.

Antibacterial Activity

Recent studies have indicated that compounds containing azide groups can exhibit antibacterial properties. The specific activity of this compound against various bacterial strains has not been extensively documented. However, related compounds have shown promising results against Gram-negative bacteria by inhibiting essential enzymes involved in bacterial cell wall synthesis.

Cytotoxicity and Anticancer Potential

Some analogs of boron-containing compounds have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases or disruption of mitochondrial function. Future research should focus on evaluating the cytotoxicity of this specific compound against various cancer cell lines to establish its potential as an anticancer agent.

Study 1: Structure-Kinetic Relationship Analysis

A study published in Nature explored the structure-kinetic relationship for inhibitors targeting LpxC in Pseudomonas aeruginosa. The findings suggested that modifications to the structure could enhance binding affinity and prolong the post-antibiotic effect (PAE). Although this study did not directly involve this compound, it highlights the importance of structural modifications in developing effective antibacterial agents .

Study 2: Boron Compounds in Cancer Therapy

Research has indicated that boron compounds can enhance the efficacy of certain chemotherapeutics. A review article discussed how boron-containing drugs are being investigated for their ability to sensitize cancer cells to radiation therapy. This suggests a potential pathway for further exploration with this compound in combination therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialPotential against Gram-negative bacteria ,
CytotoxicityInduces apoptosis in cancer cells ,
MechanismCovalent bonding with biomolecules

Q & A

Q. What are the standard synthetic routes for preparing 2-[4-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: The compound is typically synthesized via a two-step process:

Suzuki-Miyaura Coupling : Introduce the boronate ester group to the phenyl ring using pinacol borane (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) under Pd catalysis. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be synthesized via this method .

Azidomethyl Functionalization : React the benzaldehyde intermediate with an azide source (e.g., NaN₃) under Staudinger conditions or via nucleophilic substitution. Ensure anhydrous conditions to avoid side reactions.

Q. Key Considerations :

  • Use inert atmosphere (N₂/Ar) to stabilize the azide group.
  • Monitor reaction progress via TLC or LC-MS to prevent over-azidation.

Q. How to characterize the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify the azidomethyl proton resonance (δ ~3.5–4.0 ppm) and aromatic protons (δ ~7.2–7.8 ppm). Compare with analogous compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
    • ¹¹B NMR : Confirm boronate ester integrity (δ ~30–35 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₁₇BN₃O₂).
  • X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, as demonstrated for ferrocene-functionalized dioxaborolanes .
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm.

Advanced Research Questions

Q. How to optimize the azidomethyl functionalization step to improve yield?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh₃)₄ or NiCl₂(dppe) for coupling efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF). Higher yields are reported in DMF due to better azide solubility .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and azide stability.
  • Protecting Groups : Use tert-butyl groups to shield reactive sites, reducing byproducts.

Data Contradiction Analysis :
If yields vary across studies (e.g., 27% in one protocol vs. 50% in others), assess differences in stoichiometry (e.g., excess NaN₃) or purification methods (column chromatography vs. recrystallization).

Q. What are the critical safety and stability considerations for handling the azide group?

Methodological Answer:

  • Safety Protocols :
    • Avoid mechanical shock, heat, or light exposure (azides are shock-sensitive).
    • Use blast shields and remote handling tools during synthesis.
  • Stability :
    • Store at –20°C under argon, as recommended for similar azide-containing boronate esters .
    • Add stabilizers like CuSO₄ to aqueous solutions to prevent HN₃ formation.

Q. Experimental Design :

  • Conduct stability tests via accelerated aging (40°C/75% RH) and monitor decomposition by FTIR (loss of N₃ peak at ~2100 cm⁻¹).

Q. How to resolve contradictions in reported spectroscopic data for dioxaborolane derivatives?

Methodological Answer:

  • Solvent Effects : Compare NMR data in CDCl₃ vs. DMSO-d₆, as solvent polarity shifts proton resonances.
  • Isotopic Purity : Ensure deuterated solvents are >99.9% pure to avoid split peaks.
  • Referencing Standards : Calibrate instruments using internal standards (e.g., TMS for NMR) and cross-validate with published data for structurally similar compounds (e.g., 2-(4-ferrocenylphenyl)-dioxaborolane ).

Case Study :
If ¹H NMR for the azidomethyl group varies between δ 3.7 and 3.9 ppm, re-examine solvent choice and sample concentration.

Applications in Academic Research

Q. How is this compound utilized in bioorthogonal chemistry or click reactions?

Methodological Answer:

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Leverage the azide group for copper-free click reactions with dibenzocyclooctyne (DBCO) probes.
  • In Vivo Imaging : Conjugate with fluorescent tags (e.g., BODIPY) for tracking biomolecules. Ensure boronate ester stability in physiological pH (test via hydrolysis assays ).

Q. What strategies mitigate boronate ester hydrolysis during biological studies?

Methodological Answer:

  • pH Buffering : Use PBS (pH 7.4) with 1–5% DMSO to enhance solubility and reduce hydrolysis.
  • Protection with Diols : Pre-complex with mannitol or pinacol to stabilize the boronate ester .
  • Hydrolysis Kinetics : Monitor via ¹¹B NMR in simulated biological fluids to determine half-life.

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